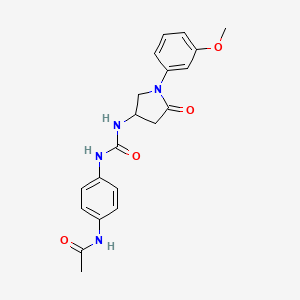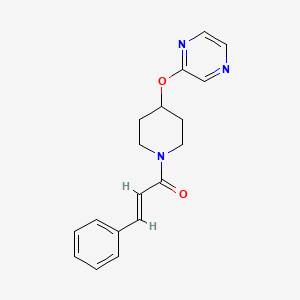
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as PPIP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PPIP belongs to the class of compounds known as pyrazinyl piperidines and has been shown to possess a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Tyrosinase Inhibition for Hyperpigment Disorders
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one: exhibits potent tyrosinase inhibition. Specifically, it acts as a competitive inhibitor against mushroom tyrosinase, with impressive IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . This property makes it a promising candidate for developing therapeutic agents to address hyperpigment disorders.
Anti-Melanogenesis Properties
The compound’s anti-melanogenic effect arises from its interaction with tyrosinase residues within the active site. It directly inhibits tyrosinase, leading to reduced melanin production. In cellular studies using B16F10 melanoma cells, it demonstrated dose-dependent inhibition of melanin content and intracellular tyrosinase when induced by α-MSH and IBMX .
Chemical Biology and Enzyme Kinetics Studies
Researchers can use this compound as a tool in chemical biology studies, exploring its interactions with enzymes and cellular pathways. Enzyme kinetics and docking studies provide valuable insights into its mechanism of action .
Propiedades
IUPAC Name |
(E)-3-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(7-6-15-4-2-1-3-5-15)21-12-8-16(9-13-21)23-17-14-19-10-11-20-17/h1-7,10-11,14,16H,8-9,12-13H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKWYYNCSPLBEF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



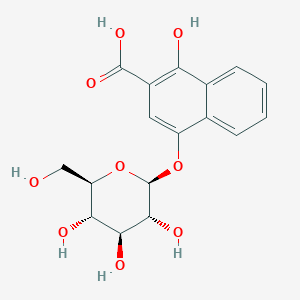
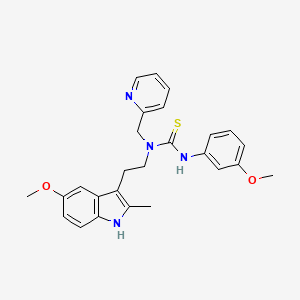
![5-[(2-Phenylethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2786398.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)
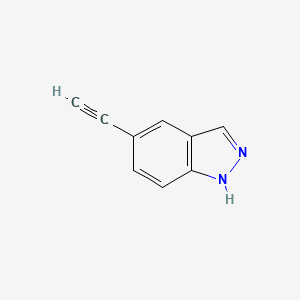
![4-{3-[4-(3-Methylphenyl)piperazin-1-yl]propanoyl}morpholine-3-carbonitrile](/img/structure/B2786402.png)

![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2786408.png)
![4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2786409.png)
